

Molecular weight and formula of (S)-Rivastigmine-d4.

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Compound of Interest

Compound Name: (S)-Rivastigmine-d4

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Technical Guide: (S)-Rivastigmine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(S)-Rivastigmine-d4**, a deuterated analog of the cholinesterase inhibitor Rivastigmine. This document outlines its core molecular properties, relevant experimental protocols, and key biological pathways, presented in a format tailored for research and development applications.

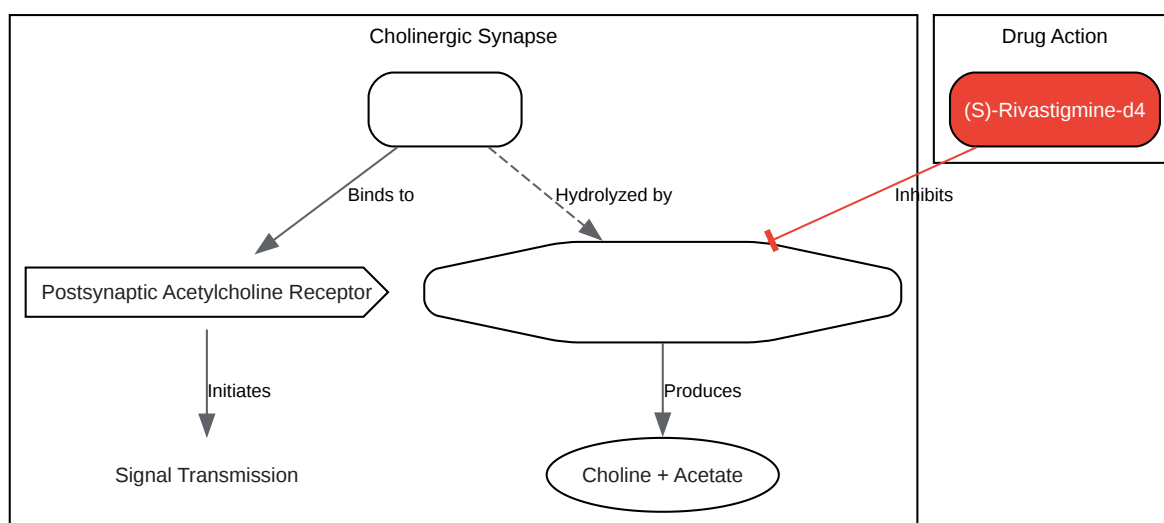
Core Molecular Data

(S)-Rivastigmine-d4 is the deuterated form of (S)-Rivastigmine, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling is primarily utilized in pharmacokinetic studies as an internal standard for quantitative analysis by mass spectrometry.

Property	Value
Chemical Formula	C ₁₄ H ₁₈ D ₄ N ₂ O ₂
Molecular Weight	254.36 g/mol
Alternate CAS Number	123441-03-2
Synonyms	S-Rivastigmine-d4, [3-[(1S)-1-((Dimethyl-d4)amino)ethyl]phenyl] N-ethyl-N-methylcarbamate

Signaling Pathway: Cholinesterase Inhibition

Rivastigmine functions as a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). By inhibiting these enzymes, it increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive processes.[1] The primary mechanism involves the carbamoylation of the serine residue at the active site of the cholinesterase enzymes.



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Mechanism of Cholinesterase Inhibition by Rivastigmine.

Experimental Protocols

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a widely used method to determine the inhibitory potential of compounds like rivastigmine against cholinesterases.[2][3][4]

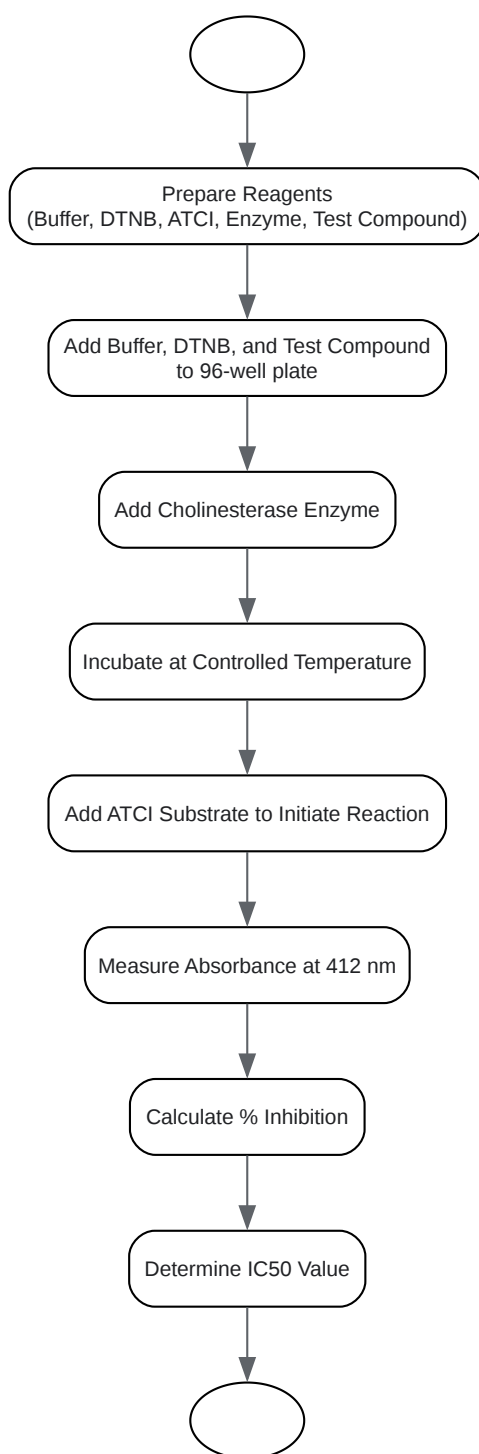
Materials:

- 0.1 M Sodium Phosphate Buffer (pH 8.0)

- Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) solution
- Acetylthiocholine iodide (ATCI) solution (substrate)
- 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution
- **(S)-Rivastigmine-d4** (test compound) at various concentrations
- 96-well microplate
- Microplate reader

Procedure:

- Prepare working solutions of all reagents in 0.1 M sodium phosphate buffer (pH 8.0).
- In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.
- Add the AChE or BuChE solution to each well and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes).
- Initiate the reaction by adding the ATCI substrate solution to each well.
- Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the cholinesterase activity.
- Calculate the percentage of inhibition for each concentration of the test compound relative to a control (without inhibitor).
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.



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Workflow for Cholinesterase Inhibition Assay.

Analytical Characterization by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the quantification of rivastigmine and its analogs in various matrices.^{[5][6]}

Instrumentation:

- HPLC system with a UV or Mass Spectrometry (MS) detector
- Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm)
- Analytical balance

Reagents:

- Acetonitrile (HPLC grade)
- Ammonium acetate or formic acid (for mobile phase buffer)
- Ultrapure water
- **(S)-Rivastigmine-d4** standard
- Internal standard (e.g., a structurally similar compound)

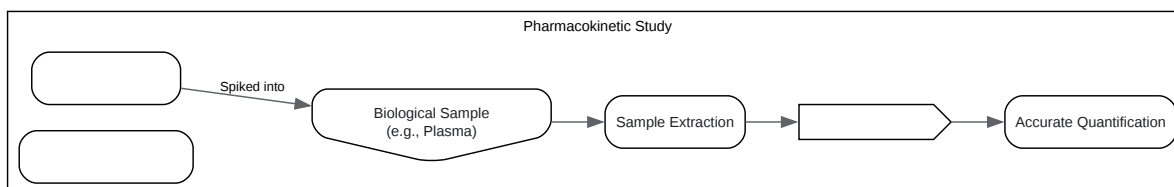
General Procedure:

- Mobile Phase Preparation: Prepare the mobile phase, for instance, a mixture of acetonitrile and an aqueous buffer (e.g., 0.01M ammonium acetate), and degas it.^[7]
- Standard Solution Preparation: Accurately weigh and dissolve **(S)-Rivastigmine-d4** and the internal standard in a suitable solvent (e.g., methanol) to prepare stock solutions. Prepare a series of calibration standards by diluting the stock solution.
- Sample Preparation: For biological samples (e.g., plasma), perform a protein precipitation step followed by liquid-liquid extraction or solid-phase extraction to isolate the analyte.^{[6][8]}

- **Chromatographic Conditions:** Set the column temperature, flow rate (e.g., 1 mL/min), and injection volume.
- **Detection:** Set the UV detection wavelength (e.g., 219 nm) or the MS parameters for detecting the parent and product ions of **(S)-Rivastigmine-d4** and the internal standard.[7]
- **Analysis:** Inject the prepared standards and samples into the HPLC system and record the chromatograms.
- **Quantification:** Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. Determine the concentration of **(S)-Rivastigmine-d4** in the samples from the calibration curve.

Role of Deuteration in Pharmacokinetic Studies

The use of stable isotope-labeled compounds like **(S)-Rivastigmine-d4** is a standard practice in pharmacokinetic (PK) studies.



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Use of **(S)-Rivastigmine-d4** in Pharmacokinetic Analysis.

The deuterated internal standard co-elutes with the unlabeled analyte during chromatography but is distinguished by its higher mass in the mass spectrometer. This allows for precise quantification by correcting for variations in sample preparation and instrument response.

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